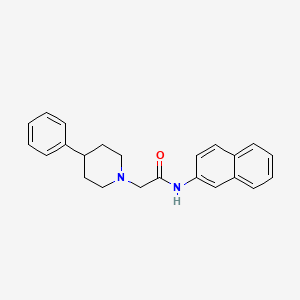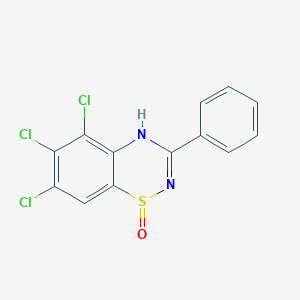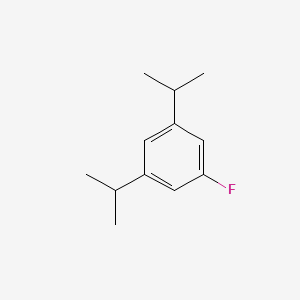![molecular formula C13H17BrO4 B14400526 2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane CAS No. 88017-33-8](/img/structure/B14400526.png)
2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane is an organic compound that features a brominated aromatic ring, an oxirane (epoxide) group, and ethoxyethoxy substituents. This compound is of interest due to its unique structure, which combines the reactivity of an epoxide with the stability of an aromatic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane typically involves multiple steps:
Etherification: The brominated phenol is then reacted with ethylene glycol monoethyl ether in the presence of a base to form the ethoxyethoxy substituent.
Epoxidation: Finally, the phenoxy group is reacted with epichlorohydrin under basic conditions to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane can undergo several types of chemical reactions:
Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized products.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Epoxide Ring Opening: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Major Products
Nucleophilic Substitution: Substituted phenoxy compounds.
Epoxide Ring Opening: Functionalized diols or alcohols.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane involves its reactive functional groups:
Comparison with Similar Compounds
Properties
CAS No. |
88017-33-8 |
|---|---|
Molecular Formula |
C13H17BrO4 |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
2-[[2-bromo-4-(2-ethoxyethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C13H17BrO4/c1-2-15-5-6-16-10-3-4-13(12(14)7-10)18-9-11-8-17-11/h3-4,7,11H,2,5-6,8-9H2,1H3 |
InChI Key |
QWUUPRBGPJYRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)OCC2CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


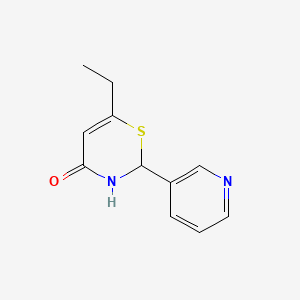
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
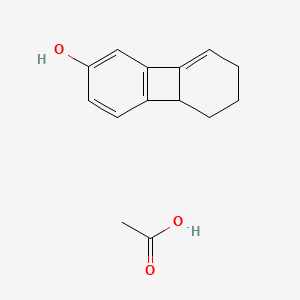
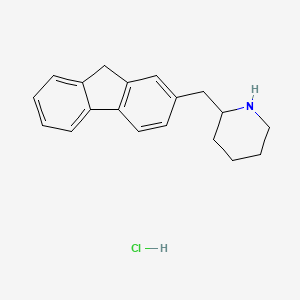
methanone](/img/structure/B14400474.png)
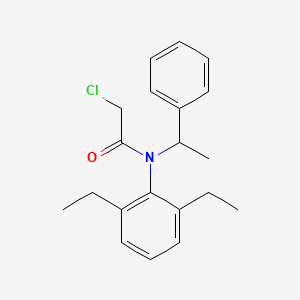
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)

